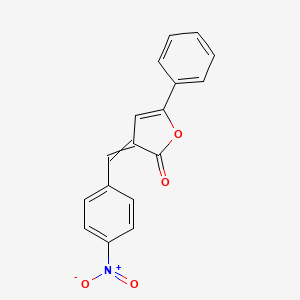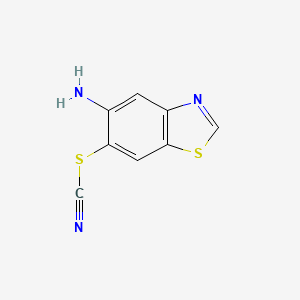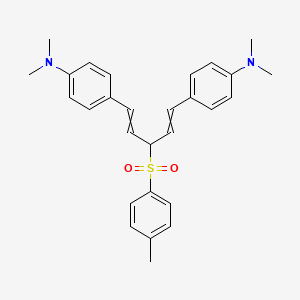
Benzamide, 4-diazenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-diazenyl-, also known as 4-diazenylbenzamide, is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments. The structure of Benzamide, 4-diazenyl- consists of a benzamide moiety attached to a diazenyl group, making it a versatile compound with significant potential in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-diazenyl- typically involves the diazotization of 4-amino benzamide followed by coupling with an appropriate aromatic compound. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the reaction .
Industrial Production Methods: Industrial production of Benzamide, 4-diazenyl- can be achieved through a similar diazotization process, but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves the careful control of reaction parameters, such as temperature, pH, and reactant concentrations, to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, 4-diazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of primary amines.
Substitution: The aromatic ring in Benzamide, 4-diazenyl- can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitrobenzamide derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-diazenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Wirkmechanismus
The mechanism of action of Benzamide, 4-diazenyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the lipid-transfer protein Sec14p, which is crucial for lipid metabolism in fungi . This inhibition results in the disruption of fungal cell membrane integrity, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Comparison: Benzamide, 4-diazenyl- is unique due to its azo group, which imparts distinct chemical and biological properties. Unlike other benzamide derivatives, the presence of the diazenyl group allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications. Its ability to undergo various chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness compared to other benzamide derivatives .
Eigenschaften
CAS-Nummer |
90829-69-9 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
4-diazenylbenzamide |
InChI |
InChI=1S/C7H7N3O/c8-7(11)5-1-3-6(10-9)4-2-5/h1-4,9H,(H2,8,11) |
InChI-Schlüssel |
YNPDMGPDTKJMFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


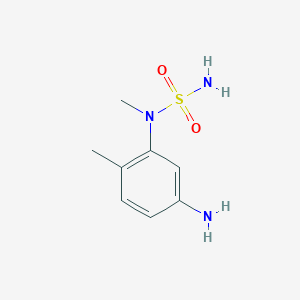
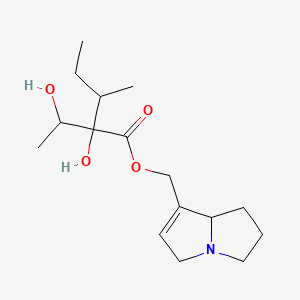
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
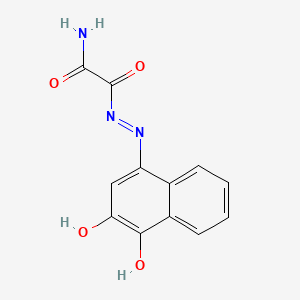
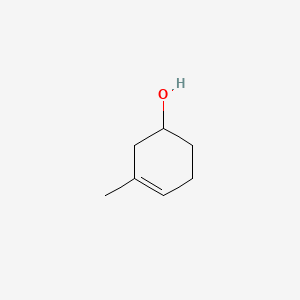
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
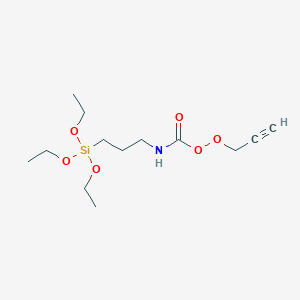
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)
![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)
